Clomipramine N-Oxide
CAS No.: 14171-67-6
Cat. No.: VC0195740
Molecular Formula: C19H23ClN2O
Molecular Weight: 330.85
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14171-67-6 |
---|---|
Molecular Formula | C19H23ClN2O |
Molecular Weight | 330.85 |
IUPAC Name | 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide |
Standard InChI | InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 |
SMILES | C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] |
Appearance | Off-White to Pale Beige Solid |
Melting Point | 86-89°C |
Introduction
Chemical Structure and Properties
Clomipramine N-oxide has distinct chemical and physical properties that differentiate it from its parent compound clomipramine. The addition of an oxygen atom through N-oxidation creates significant changes in the molecule's behavior and characteristics.
Structural Composition
Clomipramine N-oxide maintains the tricyclic structure of its parent compound with the addition of an oxygen atom bound to the nitrogen of the dimethylamine group . This structural modification significantly alters its physicochemical properties compared to clomipramine.
Chemical Identifiers and Properties
The compound can be identified through various chemical descriptors as outlined in the table below:
Property | Value |
---|---|
Chemical Formula | C19H23ClN2O |
Average Molecular Weight | 330.852 g/mol |
Monoisotopic Mass | 330.149891075 |
CAS Number | 14171-67-6 |
UNII | 2HU39OEA67 |
InChI Key | ARNOTLDVJSFYBP-UHFFFAOYSA-N |
Structural Representations
Clomipramine N-oxide can be represented using various chemical notation systems that provide insights into its molecular structure:
Metabolic Pathway
Clomipramine N-oxide is one of several metabolites formed during the biotransformation of clomipramine in the human body. Understanding its position in the metabolic pathway provides insights into the pharmacokinetics of the parent drug.
Formation Mechanism
Clomipramine N-oxide is formed through the N-oxidation of clomipramine . This metabolic process is one of several pathways through which clomipramine is biotransformed in the body. The N-oxidation reaction involves the addition of an oxygen atom to the tertiary amine nitrogen of the dimethylamine group in clomipramine .
Metabolic Context
The metabolism of clomipramine involves several pathways, with N-oxidation being one of them:
Desmethylclomipramine, the primary active metabolite, undergoes further metabolism to form additional compounds . The comprehensive metabolic pathway includes glucuronide conjugates of these metabolites as well .
Analytical Characterization
The identification and quantification of clomipramine N-oxide in biological samples require sophisticated analytical techniques. Various spectroscopic and chromatographic methods provide valuable data for its characterization.
Mass Spectrometry Data
Mass spectrometry is a crucial analytical technique for identifying and characterizing clomipramine N-oxide. The predicted collision cross-section data provides valuable information for analytical scientists:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 331.15718 | 180.1 |
[M+Na]+ | 353.13912 | 194.2 |
[M+NH4]+ | 348.18372 | 189.2 |
[M+K]+ | 369.11306 | 187.7 |
[M-H]- | 329.14262 | 184.9 |
[M+Na-2H]- | 351.12457 | 186.2 |
[M]+ | 330.14935 | 184.1 |
[M]- | 330.15045 | 184.1 |
This collision cross-section data is valuable for analytical method development and identification of the compound in complex biological matrices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume